molecular formula C13H15F3N2O2 B12099752 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole

2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12099752
M. Wt: 288.27 g/mol
InChI Key: FRJSOSPXJBEZFZ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of both diethoxymethyl and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Diethoxymethyl Group: The diethoxymethyl group is typically introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The diethoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a candidate for developing new drugs.

Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

    2-(Trifluoromethyl)-1H-benzimidazole: Lacks the diethoxymethyl group, making it less versatile in certain synthetic applications.

    2-(Diethoxymethyl)-1H-benzimidazole: Lacks the trifluoromethyl group, potentially reducing its metabolic stability and bioavailability.

    6-(Trifluoromethyl)-1H-benzimidazole: Similar to the target compound but without the diethoxymethyl group, affecting its reactivity and applications.

Uniqueness: The combination of diethoxymethyl and trifluoromethyl groups in 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole provides a unique set of chemical properties, including enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C13H15F3N2O2/c1-3-19-12(20-4-2)11-17-9-6-5-8(13(14,15)16)7-10(9)18-11/h5-7,12H,3-4H2,1-2H3,(H,17,18)

InChI Key

FRJSOSPXJBEZFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC2=C(N1)C=C(C=C2)C(F)(F)F)OCC

Origin of Product

United States

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